molecular formula C10H6Cl2N2O3 B3032444 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807977-34-9

5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one

Cat. No.: B3032444
CAS No.: 1807977-34-9
M. Wt: 273.07
InChI Key: FCBBZURCJZSZGJ-UHFFFAOYSA-N
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Description

5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is a heterocyclic compound that features an oxazole ring substituted with an amino group and a dichlorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino group and the dichlorophenyl moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazole
  • 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-thiazole
  • 5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-imidazole

Uniqueness

5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a dichlorophenyl carbonyl group on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-(3,5-dichlorobenzoyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3/c11-6-1-5(2-7(12)3-6)10(16)14-9(15)4-8(13)17-14/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBZURCJZSZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)N2C(=O)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222493
Record name 3(2H)-Isoxazolone, 5-amino-2-(3,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807977-34-9
Record name 3(2H)-Isoxazolone, 5-amino-2-(3,5-dichlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807977-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Isoxazolone, 5-amino-2-(3,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Reactant of Route 2
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Reactant of Route 3
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Reactant of Route 4
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Reactant of Route 5
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
Reactant of Route 6
5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one

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